2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
The synthesis of 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the 1,2,4-triazole core, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits enzymes like topoisomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
- 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. The unique combination of substituents in 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C24H23N5O2S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[[5-(4-aminophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-2-31-21-14-12-19(13-15-21)26-22(30)16-32-24-28-27-23(17-8-10-18(25)11-9-17)29(24)20-6-4-3-5-7-20/h3-15H,2,16,25H2,1H3,(H,26,30) |
InChI Key |
RJWQZEZITGUILP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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